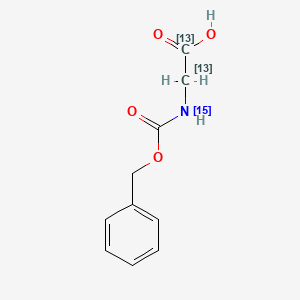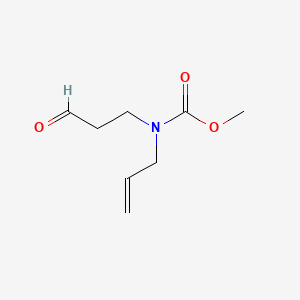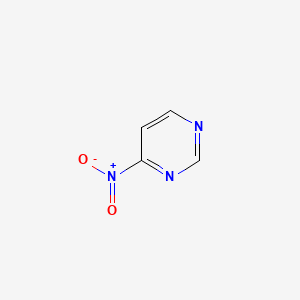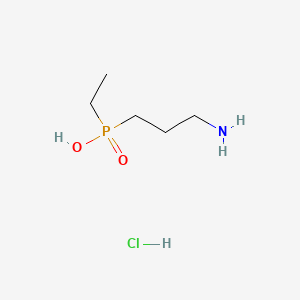
N-Carbobenzoxyglycine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbobenzoxyglycine-13C2,15N, also known as N-[(Phenylmethoxy)carbonyl]glycine-1,2-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, an amino acid, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research applications due to its labeled isotopes, which allow for detailed tracking and analysis in various biochemical and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine-13C2,15N typically involves the protection of glycine with a carbobenzoxy (Cbz) group. The isotopically labeled glycine (13C2,15N) is reacted with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbobenzoxyglycine-13C2,15N undergoes various chemical reactions, including:
Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free glycine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products:
Hydrolysis: Free glycine derivative.
Substitution: Various substituted glycine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Carbobenzoxyglycine-13C2,15N is widely used in scientific research due to its stable isotope labels. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in protein synthesis studies to track the incorporation of glycine into peptides and proteins.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine-containing drugs.
Wirkmechanismus
The mechanism of action of N-Carbobenzoxyglycine-13C2,15N is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into peptides and proteins, allowing researchers to track its movement and transformation. The isotopic labels (13C and 15N) provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
N-Carbobenzoxyglycine-13C2,15N is unique due to its specific isotopic labeling. Similar compounds include:
N-Carbobenzoxyglycine: The non-labeled version of the compound.
N-Carbobenzoxyalanine-13C2,15N: An alanine derivative with similar isotopic labeling.
N-Carbobenzoxyvaline-13C2,15N: A valine derivative with similar isotopic labeling.
The uniqueness of this compound lies in its specific labeling of glycine, which is a fundamental amino acid in many biochemical processes .
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)/i6+1,9+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMAFVKTCBCJK-DYYXCFAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)
![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
